molecular formula C16H20N6O B14976112 N~6~-(3-methoxypropyl)-1-methyl-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~-(3-methoxypropyl)-1-methyl-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B14976112
M. Wt: 312.37 g/mol
InChI Key: AKGIPJJUTNPSFB-UHFFFAOYSA-N
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Description

N~6~-(3-methoxypropyl)-1-methyl-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a derivative of pyrazolo[3,4-d]pyrimidine. This compound is of interest due to its potential biological activities, which include anticancer properties. The structure of this compound features a pyrazolo[3,4-d]pyrimidine core with a 3-methoxypropyl group at the N6 position, a methyl group at the 1 position, and a phenyl group at the N4 position.

Preparation Methods

The synthesis of N6-(3-methoxypropyl)-1-methyl-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution reactions:

    Methylation: The methyl group at the 1 position can be introduced through methylation reactions using methylating agents.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N~6~-(3-methoxypropyl)-1-methyl-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups. Common reagents for these reactions include halogenating agents, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N~6~-(3-methoxypropyl)-1-methyl-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N6-(3-methoxypropyl)-1-methyl-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors involved in disease pathways, leading to its therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

N~6~-(3-methoxypropyl)-1-methyl-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can be compared with other similar compounds, such as:

    6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine: This compound has a similar structure but with a chloro group instead of the pyrazolo[3,4-d]pyrimidine core.

    N~4~- (1,3-benzodioxol-5-yl)-N~6~- (3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine: This compound has a benzodioxol group instead of the methyl group at the 1 position.

The uniqueness of N6-(3-methoxypropyl)-1-methyl-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C16H20N6O

Molecular Weight

312.37 g/mol

IUPAC Name

6-N-(3-methoxypropyl)-1-methyl-4-N-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C16H20N6O/c1-22-15-13(11-18-22)14(19-12-7-4-3-5-8-12)20-16(21-15)17-9-6-10-23-2/h3-5,7-8,11H,6,9-10H2,1-2H3,(H2,17,19,20,21)

InChI Key

AKGIPJJUTNPSFB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)NCCCOC

Origin of Product

United States

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